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Compound of Interest

Compound Name: AQ-101

Cat. No.: B605553

Disclaimer: The following information is intended for research purposes only and does not
constitute medical advice. "AQ-101" as a specific compound could not be definitively identified
in a recent literature search. It is possible that this is a typographical error. This document
provides detailed application notes and protocols for several compounds with similar
nomenclature (QRL-101, AKTX-101, and AL101) that are currently in preclinical or clinical
development. Researchers should always consult the primary literature and relevant safety
data sheets before handling any investigational compound.

QRL-101: A Selective Kv7.2/7.3 lon Channel Opener
for Amyotrophic Lateral Sclerosis (ALS)

1. Introduction

QRL-101 is a first-in-class, selective opener of the Kv7.2/7.3 voltage-gated potassium
channels.[1][2] These channels play a crucial role in regulating neuronal excitability, and their
dysfunction is linked to motor neuron hyperexcitability, a key pathological feature in
amyotrophic lateral sclerosis (ALS).[1][2] By enhancing the activity of these channels, QRL-101
aims to reduce motor neuron degeneration induced by hyperexcitability.[1][3] Preclinical studies
have demonstrated the potential of QRL-101 to control this excitotoxicity with a favorable safety
profile compared to less selective channel openers.[1][3]

2. Mechanism of Action
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In ALS, dysregulation of Kv7.2 potassium channels contributes to motor neuron
hyperexcitability, leading to neuronal damage. QRL-101 selectively binds to and opens the
Kv7.2/7.3 channels, increasing potassium efflux and thereby hyperpolarizing the neuronal
membrane. This action stabilizes the resting membrane potential and reduces the likelihood of
aberrant firing, thus protecting motor neurons from excitotoxic damage.
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Mechanism of action of QRL-101.

3. Recommended Dosage for Animal Studies

While specific preclinical dosages for QRL-101 in rats and mice are not publicly detailed in the
reviewed literature, it is noted that the compound is effective at lower doses than previous, less
selective Kv7.2/7.3 activators and has shown a better safety profile in rat models.[3] Dosage for
in vivo studies should be determined based on dose-ranging studies to establish efficacy and
tolerability in the specific animal model and experimental context.

4. Experimental Protocol: In Vivo Efficacy in a Rat Model of ALS

This protocol is a representative example and should be adapted based on the specific
research question and animal model.
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Experimental workflow for QRL-101 in an ALS rat model.
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AKTX-101: A Trop2-Targeting Antibody-Drug
Conjugate for Pancreatic Cancer

1. Introduction

AKTX-101 is an antibody-drug conjugate (ADC) designed for the targeted treatment of solid
tumors, particularly pancreatic cancer, that overexpress the Trophoblast cell-surface antigen 2
(Trop2).[4] It consists of a humanized anti-Trop2 monoclonal antibody linked to a novel
cytotoxic payload, a spliceosome modulator.[4] This design allows for the specific delivery of
the payload to cancer cells, minimizing systemic toxicity.

2. Mechanism of Action

The anti-Trop2 antibody component of AKTX-101 binds to Trop2 on the surface of cancer cells.
Following binding, the ADC-Trop2 complex is internalized. Inside the cell, the linker is cleaved,
releasing the spliceosome-modulating payload. This payload disrupts the normal splicing of
pre-mRNA, a process essential for the survival and proliferation of cancer cells, leading to
apoptosis. Preclinical studies indicate that AKTX-101 has potent cytotoxic activity in pancreatic
cancer cell lines, including those with K-Ras mutations.[5]
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Mechanism of action of AKTX-101.

3. Recommended Dosage for Animal Studies

Specific preclinical dosages for AKTX-101 in mouse models of pancreatic cancer are not yet
widely published. However, it is reported to exhibit single-digit nanomolar cytotoxic potency in
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pancreatic ductal adenocarcinoma cell lines.[5] Dose-finding studies are necessary to
determine the optimal therapeutic window for in vivo efficacy studies.

4. Experimental Protocol: In Vivo Efficacy in a Pancreatic Cancer Xenograft Mouse Model

This protocol is a representative example and should be adapted for the specific cell line and

research objectives.
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Experimental workflow for AKTX-101 in a xenograft mouse model.
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AL101: A Modulator of Progranulin Levels for
Neurodegenerative Diseases and a Notch Inhibitor
for Cancer

AL101 has been investigated in two distinct therapeutic contexts: as a monoclonal antibody for
neurodegenerative diseases and as a gamma-secretase inhibitor for certain cancers.

AL101 for Alzheimer's Disease

1. Introduction

In the context of neurodegenerative diseases such as Alzheimer's disease, AL101 is a
monoclonal antibody that targets the sortilin receptor.[6] Sortilin is responsible for the
degradation of progranulin (PGRN), a protein with important roles in neuronal survival and
immune regulation.[6] Reduced levels of PGRN are a risk factor for several neurodegenerative
diseases.

2. Mechanism of Action

AL101 binds to the sortilin receptor, leading to a decrease in its levels on the cell surface and
partially blocking the interaction between sortilin and progranulin.[6] This inhibition of sortilin-
mediated degradation results in a significant increase in the extracellular levels of progranulin
in both plasma and cerebrospinal fluid (CSF).[6][7] The elevation of progranulin is expected to
have neuroprotective effects.
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Mechanism of action of AL101 in neurodegeneration.

3. Recommended Dosage for Animal Studies

Preclinical studies have been conducted in rats and non-human primates.[6] While specific
efficacious dosages are not detailed in the provided search results, a Phase 1 study in healthy
volunteers used single intravenous doses of 6, 15, 30, or 60 mg/kg and multiple monthly
intravenous doses of 30 mg/kg.[7] These human doses can serve as a reference for designing
preclinical toxicology and efficacy studies, taking into account interspecies scaling factors.

Table 1: AL101 (for Alzheimer's Disease) Dosing Information from a Phase 1 Human Study

. Route of .
Species o . Dose Dosing Schedule
Administration

Single Ascending
Human Intravenous 6, 15, 30, 60 mg/kg

Dose
Human Intravenous 30 mg/kg Every 4 weeks
Human Subcutaneous 300 mg Every 2 weeks

Data from a Phase 1
study in healthy
volunteers and may
not be directly
translatable to animal

models.[7]

4. Experimental Protocol: Pharmacodynamic Study in Rats

This protocol is a representative example for assessing the target engagement of AL101.
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Experimental workflow for a pharmacodynamic study of AL101 in rats.

AL101 for Adenoid Cystic Carcinoma

1. Introduction
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In oncology, AL101 is identified as a potent and selective gamma-secretase inhibitor.[8][9] This
compound targets the Notch signaling pathway, which is aberrantly activated in a subset of
adenoid cystic carcinomas (ACC) and is associated with aggressive disease.[9][10]

2. Mechanism of Action

The gamma-secretase complex is essential for the final proteolytic cleavage and activation of
Notch receptors. By inhibiting gamma-secretase, AL101 prevents the release of the Notch
intracellular domain (NICD), which would otherwise translocate to the nucleus and activate the
transcription of target genes involved in cell proliferation, differentiation, and survival. This
blockade of Notch signaling can lead to tumor growth inhibition in cancers with activating Notch
mutations.[9]
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Mechanism of action of AL101 in adenoid cystic carcinoma.

3. Recommended Dosage for Animal Studies

Preclinical studies in patient-derived xenograft (PDX) models of ACC have demonstrated the
anti-tumor activity of AL101.[10] While specific dosages from these preclinical studies are not
detailed in the available search results, a Phase 2 clinical trial in patients with
recurrent/metastatic ACC with Notch activating mutations is evaluating intravenous doses of 4
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mg and 6 mg once weekly.[11] These clinical doses may inform the design of preclinical studies
in relevant animal models.

Table 2: AL101 (for Adenoid Cystic Carcinoma) Dosing Information from a Phase 2 Human
Study

. Route of .
Species o . Dose Dosing Schedule
Administration

Human Intravenous 4 mg, 6 mg Once weekly

Data from a Phase 2
study in patients with
ACC.[11]

4. Experimental Protocol: In Vivo Efficacy in an ACC Patient-Derived Xenograft (PDX) Mouse
Model

This protocol is a representative example and should be adapted based on the specific PDX
model and research question.
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Experimental workflow for AL101 in an ACC PDX mouse model.

© 2025 BenchChem. All rights reserved. 12/14 Tech Support


https://www.benchchem.com/product/b605553?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605553?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

© 2025 BenchChem. All rights reserved. 13/14 Tech Support


https://www.benchchem.com/product/b605553?utm_src=pdf-custom-synthesis
https://www.quralis.com/news/quralis-announces-first-in-human-dose-in-phase-1-clinical-trial-of-qrl-101-a-first-in-class-kv7-precision-therapy-for-als/
https://www.alzforum.org/therapeutics/qrl-101
https://alsnewstoday.com/news/first-als-patient-dosed-quralis-qrl-101-phase-1-trial/
https://investor.akaritx.com/news-releases/news-release-details/akari-therapeutics-highlights-preclinical-data-demonstrating
https://investor.akaritx.com/news-releases/news-release-details/akari-therapeutics-highlights-preclinical-data-demonstrating
https://investor.akaritx.com/news-releases/news-release-details/akari-therapeutics-highlights-preclinical-data-demonstrating
https://www.streetinsider.com/Corporate+News/Akari+Therapeutics+reports+preclinical+data+for+pancreatic+cancer+drug/25715617.html
https://pubmed.ncbi.nlm.nih.gov/40713730/
https://pubmed.ncbi.nlm.nih.gov/40713730/
https://www.alzforum.org/therapeutics/al101
https://pubmed.ncbi.nlm.nih.gov/35931701/
https://pubmed.ncbi.nlm.nih.gov/35931701/
https://www.targetedonc.com/view/fda-grants-novel-agent-orphan-drug-designation-for-adenoid-cystic-carcinoma
https://www.researchgate.net/publication/384626971_Results_of_ACCURACY_A_phase_2_trial_of_AL101_a_selective_gamma_secretase_inhibitor_in_subjects_with_recurrentmetastatic_RM_adenoid_cystic_carcinoma_ACC_harboring_Notch_activating_mutations_Notch_mut
https://www.onclive.com/view/al101-shows-promising-activity-in-recurrent-metastatic-adenoid-cystic-carcinoma-with-notch-activating-mutations
https://www.benchchem.com/product/b605553#recommended-dosage-of-aq-101-for-animal-studies
https://www.benchchem.com/product/b605553#recommended-dosage-of-aq-101-for-animal-studies
https://www.benchchem.com/product/b605553#recommended-dosage-of-aq-101-for-animal-studies
https://www.benchchem.com/product/b605553#recommended-dosage-of-aq-101-for-animal-studies
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605553?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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